2-Methanesulfonyl-3-oxo-3-(pyridin-3-YL)propanenitrile
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Overview
Description
2-Methanesulfonyl-3-oxo-3-(pyridin-3-yl)propanenitrile is an organic compound with the molecular formula C9H8N2O3S. It is known for its unique chemical structure, which includes a methanesulfonyl group, a ketone, and a pyridine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-oxo-3-(pyridin-3-yl)propanenitrile typically involves the reaction of 3-pyridinecarboxaldehyde with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a cyanide source to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-3-oxo-3-(pyridin-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methanesulfonyl-3-oxo-3-(pyridin-3-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-3-oxo-3-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile: Similar structure but lacks the methanesulfonyl group.
3-Oxo-3-(pyridin-2-yl)propanenitrile: Similar structure but with the pyridine ring in a different position.
Uniqueness
2-Methanesulfonyl-3-oxo-3-(pyridin-3-yl)propanenitrile is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H8N2O3S |
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Molecular Weight |
224.24 g/mol |
IUPAC Name |
2-methylsulfonyl-3-oxo-3-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C9H8N2O3S/c1-15(13,14)8(5-10)9(12)7-3-2-4-11-6-7/h2-4,6,8H,1H3 |
InChI Key |
DDXHBUYVZHHVTO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C#N)C(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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